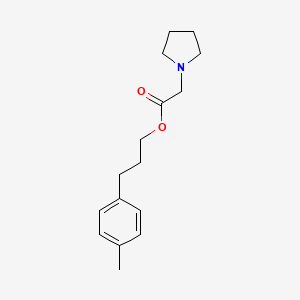![molecular formula C20H20N4OS B11643993 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound features a unique structure that combines multiple ring systems, including a cycloheptane, thieno, triazolo, and pyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach might start with the preparation of the cycloheptane ring, followed by the introduction of the thieno and triazolo rings through cyclization reactions. The final step often involves the attachment of the 2-methylphenoxy group via an etherification reaction.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This can involve the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Continuous flow chemistry is also a technique that can be employed to enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazolo and pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced nitrogen-containing compounds.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials with specific electronic or optical properties, given their complex ring structures and potential for functionalization.
作用机制
The mechanism of action for 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these proteins, potentially inhibiting their activity. This can disrupt cellular processes and lead to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
Thieno[3,2-d]pyrimidine: Known for its use in medicinal chemistry as a kinase inhibitor.
Triazolo[1,5-c]pyrimidine: Often explored for its antiviral and anticancer properties.
Uniqueness
What sets 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of multiple ring systems, which can confer unique biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H20N4OS |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
15-[(2-methylphenoxy)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C20H20N4OS/c1-13-7-5-6-9-15(13)25-11-17-22-19-18-14-8-3-2-4-10-16(14)26-20(18)21-12-24(19)23-17/h5-7,9,12H,2-4,8,10-11H2,1H3 |
InChI 键 |
UIDWTQPWCKLUJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11643912.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11643920.png)
![N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11643935.png)

![3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643939.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)

![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
![Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate](/img/structure/B11643954.png)
![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B11643975.png)
![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)
![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
